molecular formula C27H32ClNO9 B13845333 Feudomycin A Hydrochloride

Feudomycin A Hydrochloride

Cat. No.: B13845333
M. Wt: 550.0 g/mol
InChI Key: RJBRMLBEOWYERX-ZTFSCGJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Feudomycin A Hydrochloride involves multiple steps, including the formation of its core structure and subsequent functionalization. . The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to maintain high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Feudomycin A Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include derivatives with altered functional groups, which can exhibit different biological activities and properties .

Properties

Molecular Formula

C27H32ClNO9

Molecular Weight

550.0 g/mol

IUPAC Name

(7S,9S)-7-[(2R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C27H31NO9.ClH/c1-4-27(34)9-13-19(16(10-27)37-17-8-14(28)22(29)11(2)36-17)26(33)21-20(24(13)31)23(30)12-6-5-7-15(35-3)18(12)25(21)32;/h5-7,11,14,16-17,22,29,31,33-34H,4,8-10,28H2,1-3H3;1H/t11-,14?,16-,17-,22+,27-;/m0./s1

InChI Key

RJBRMLBEOWYERX-ZTFSCGJJSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5CC([C@@H]([C@@H](O5)C)O)N)O.Cl

Canonical SMILES

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O.Cl

Origin of Product

United States

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